Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-
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Overview
Description
Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-: is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a naphtho[1,8-cd]isothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphtho[1,8-cd]isothiazole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.
Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-3-yl)-
- Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-4-yl)-
Uniqueness
Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-: is unique due to its specific structural features, such as the position of the difluorophenyl group and the naphtho[1,8-cd]isothiazole core
Properties
Molecular Formula |
C18H12F2N2O3S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide |
InChI |
InChI=1S/C18H12F2N2O3S/c19-12-7-8-14(13(20)9-12)21-17(23)10-22-15-5-1-3-11-4-2-6-16(18(11)15)26(22,24)25/h1-9H,10H2,(H,21,23) |
InChI Key |
RKVNRQTVVAKIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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